molecular formula C9H10O2 B2706277 Isochroman-7-ol CAS No. 1391209-22-5

Isochroman-7-ol

Cat. No.: B2706277
CAS No.: 1391209-22-5
M. Wt: 150.177
InChI Key: GYGRPMTVIVLWOI-UHFFFAOYSA-N
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Description

Isochroman-7-ol is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocycles. Isochromans are known for their presence in various natural products and synthetic pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

Isochroman-7-ol, like other isochromans, is a type of polyketide oligomer . Polyketides are a class of secondary metabolites produced by certain living organisms and have diverse structures leading to a wide range of biological activities.

Mode of Action

Isochromans in general are known to interact with various biological targets due to their diverse structures . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Isochromans are synthesized through various biochemical pathways. One such pathway involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif . The reaction starts from an epoxide, rather than an aldehyde, expanding the scope and rate of the reaction . .

Result of Action

Isochromans in general are known to have diverse therapeutic applications due to their varied structures

Biochemical Analysis

Biochemical Properties

Isochroman-7-ol is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which this compound exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results indicating that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound can have effects on its localization or accumulation within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isochroman-7-ol can be synthesized through several methods, with the oxa-Pictet–Spengler reaction being one of the most straightforward and modular approaches. This reaction typically involves the condensation of β-phenylethanols with aldehydes or ketones in the presence of an acid catalyst . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which facilitates the initial Meinwald rearrangement and expands the electrophile scope .

Industrial Production Methods

Industrial production of isochromans often employs green chemistry principles, such as using recyclable heterogeneous catalysts. For example, Keggin-type polyoxometalate (H₃PMo₁₂O₄₀) and vitamin B1 analogue-based ionic liquids have been used to catalyze the oxa-Pictet–Spengler cyclization in dimethyl carbonate, a green solvent .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isochroman-7-ol include:

Uniqueness

This compound is unique due to its hydroxyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRPMTVIVLWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391209-22-5
Record name 3,4-dihydro-1H-2-benzopyran-7-ol
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URL https://echa.europa.eu/information-on-chemicals
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